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molecular formula C10H23BO2 B3183276 Butyldiisopropoxyborane CAS No. 86595-32-6

Butyldiisopropoxyborane

Cat. No. B3183276
M. Wt: 186.1 g/mol
InChI Key: QNRNUKUCUSOJKW-UHFFFAOYSA-N
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Patent
US04772751

Procedure details

Following the method of Example 1, reaction of n-butyllithium (115 mL, 218 mmol) and triisopropoxyborane (41 g, 218 mmol) yielded n-butyldiisopropoxyborane, 37.3 g, (291 mmol, 93%). Proton NMR (neat) δ4.20 (septet, J=18 Hz, 2H), 1.23-0.63 (m, 9H) overlap with isopropyl doublet at 0.98 (d, J=18 Hz, 12H); boron NMR (neat) δ+30.2 ppm (s).
Quantity
115 mL
Type
reactant
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([Li])[CH2:2][CH2:3][CH3:4].[CH:6]([O:9][B:10](OC(C)C)[O:11][CH:12]([CH3:14])[CH3:13])([CH3:8])[CH3:7]>>[CH2:1]([B:10]([O:11][CH:12]([CH3:14])[CH3:13])[O:9][CH:6]([CH3:8])[CH3:7])[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
115 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
41 g
Type
reactant
Smiles
C(C)(C)OB(OC(C)C)OC(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCC)B(OC(C)C)OC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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